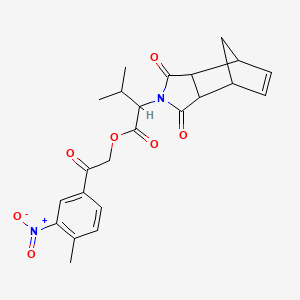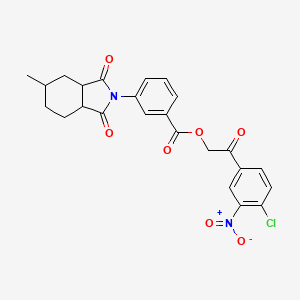![molecular formula C17H19BrO4 B3936251 1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936251.png)
1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Übersicht
Beschreibung
1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a chain of ethoxy and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the bromination of a benzene derivative. The reaction conditions often require the use of a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic compounds.
Oxidation Reactions: The methoxy and ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form simpler derivatives, often using reagents like lithium aluminum hydride or sodium borohydride
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted benzene derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atom and ether groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene include:
1-Bromo-4-methoxybenzene: A simpler analog with a single methoxy group, used in various organic synthesis applications.
1-Bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene: A closely related compound with a similar structure but different substitution pattern.
4-Bromoanisole: Another related compound with a single methoxy group, commonly used in Suzuki coupling reactions .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.
Eigenschaften
IUPAC Name |
1-bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-15-6-8-17(9-7-15)22-13-11-20-10-12-21-16-4-2-14(18)3-5-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMAOYFZWQOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B3936169.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B3936177.png)
![ethyl 2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936188.png)
![3-isopropyl-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}isoxazole-5-carboxamide](/img/structure/B3936192.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B3936200.png)

![N-(3-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3936207.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(2-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3936213.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936224.png)
![8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline](/img/structure/B3936225.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B3936236.png)
![2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936243.png)
